molecular formula C23H22N2O3 B193105 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide CAS No. 30566-92-8

5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide

Cat. No. B193105
CAS RN: 30566-92-8
M. Wt: 374.4 g/mol
InChI Key: DNLPQXRWAKCKPX-UHFFFAOYSA-N
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Description

5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide is a chemical compound . It is also known as 5-[2-(dibenzylamino)acetyl]-2-(2-ethoxyethoxy)benzamide and Methyl 5-(2-(dibenzylamino)acetyl)-2-hydroxybenzoate .

Scientific Research Applications

Bioactivation and DNA Crosslinking

5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, a structurally similar compound to 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide, has been studied for its role in bioactivation and the formation of DNA-DNA interstrand crosslinks. These crosslinks are crucial for the compound's cytotoxicity. The hydroxylamine form is especially significant due to its ability to produce these crosslinks in cells, indicating its potential in targeted cancer therapy (Knox et al., 1991).

Novel DNA Crosslinking Agent Synthesis

Another study focused on 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide, derived from the active form of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), which relates to the compound . This compound is a precursor to a potent DNA crosslinking agent, highlighting its importance in developing new chemotherapeutic agents (Knox et al., 1993).

Synthesis for Medicinal Chemistry

The synthesis of similar compounds like 5 amino 2 (N,N dibenzylamino) 3 hydroxy 1,6 diphenylhexane, closely related to 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide, is significant for advancing medicinal chemistry, particularly in drug discovery and development processes (Zhang Rong, 2004).

Histone Deacetylase Inhibition

N-acylhydrazone (NAH) derivatives, designed from trichostatin A structure, have been studied for their inhibition of histone deacetylase (HDAC) 6/8. These studies are crucial in understanding epigenetic modifications in cancer and other diseases, and compounds like 5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide could play a role in this area (Rodrigues et al., 2016).

properties

IUPAC Name

5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLPQXRWAKCKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184651
Record name 5-((Bis(benzyl)amino)acetyl)salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Dibenzylamino)acetyl)-2-hydroxybenzamide

CAS RN

30566-92-8
Record name 5-[2-[Bis(phenylmethyl)amino]acetyl]-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30566-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((Bis(benzyl)amino)acetyl)salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030566928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((Bis(benzyl)amino)acetyl)salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[[bis(benzyl)amino]acetyl]salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.662
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Synthesis routes and methods

Procedure details

5-Bromoacetyl salicylamide (515 g) was added to a stirred solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 l). The mixture was heated at reflux for one hour and the dibenzylamine hydrobromide was filtered and dried. The filtrate was allowed to cool, when the crude product crystallised. This was filtered off, dried, and recrystallised from ethyl acetate, (5 l), to give 5-(N,N-dibenzylglycyl)salicylamide as an off-white solid (336 g), m.p. 168°.
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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